molecular formula C11H11ClN4O2 B3065049 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester CAS No. 28924-61-0

5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Cat. No.: B3065049
CAS No.: 28924-61-0
M. Wt: 266.68 g/mol
InChI Key: CPAJFCHMLPNQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and an ethyl ester functional group

Preparation Methods

The synthesis of 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-chloroaniline with ethyl 4-azido-3-oxobutanoate under suitable reaction conditions. The reaction proceeds through a cyclization process, forming the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, antifungal, and anticancer activities.

    Agriculture: Triazole derivatives, including this compound, have been explored for their use as fungicides and herbicides to protect crops from diseases and pests.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity, thereby exhibiting antifungal activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike fluconazole, the compound has a chlorophenyl group, which may contribute to its unique biological activities.

    Itraconazole: Another antifungal agent with a triazole ring. The structural differences between itraconazole and this compound result in variations in their spectrum of activity and pharmacokinetic properties.

    Voriconazole: A triazole antifungal with a broad spectrum of activity. The presence of different substituents on the triazole ring and phenyl group distinguishes it from the compound .

Properties

IUPAC Name

ethyl 5-(3-chloroanilino)-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAJFCHMLPNQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617380
Record name Ethyl 5-(3-chloroanilino)-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28924-61-0
Record name Ethyl 5-(3-chloroanilino)-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.